

# (Z)-3,4-Dimethylhex-3-ene IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-3,4-Dimethylhex-3-ene

Cat. No.: B098774

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## An In-depth Technical Guide to (Z)-3,4-Dimethylhex-3-ene

This guide provides a comprehensive overview of **(Z)-3,4-Dimethylhex-3-ene**, including its chemical identity, physicochemical properties, and key chemical reactions. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Identity

IUPAC Name: **(Z)-3,4-dimethylhex-3-ene**[\[1\]](#)

Synonyms:

- cis-3,4-Dimethyl-3-hexene[\[1\]](#)[\[2\]](#)[\[3\]](#)
- (3Z)-3,4-Dimethyl-3-hexene[\[1\]](#)[\[2\]](#)[\[3\]](#)
- (Z)-C<sub>2</sub>H<sub>5</sub>C(CH<sub>3</sub>)=C(CH<sub>3</sub>)C<sub>2</sub>H<sub>5</sub>[\[2\]](#)[\[3\]](#)
- 2-Hexene, 3,4-dimethyl, cis[\[2\]](#)[\[3\]](#)
- (Z)-3,4-Dimethylhex-2-ene[\[2\]](#)[\[3\]](#)

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **(Z)-3,4-Dimethylhex-3-ene**.

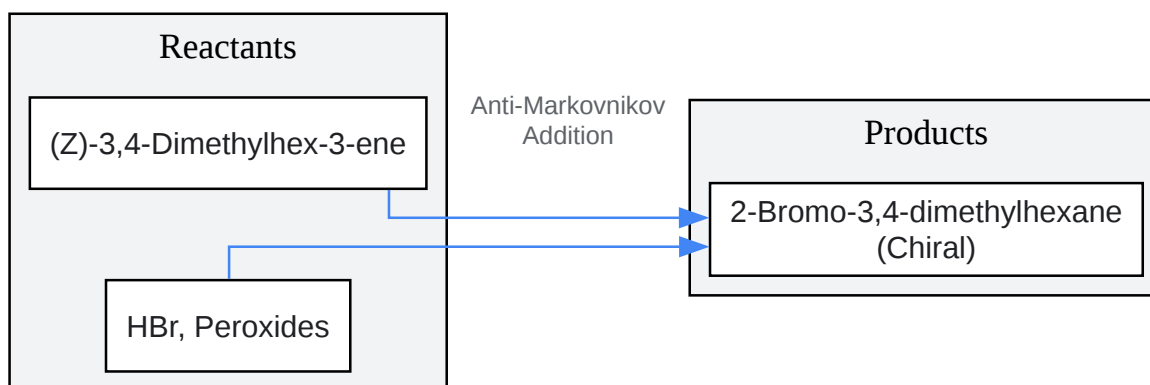
Property	Value	Unit	Source
Molecular Formula	C <sub>8</sub> H <sub>16</sub>	[1][2]	
Molecular Weight	112.21	g/mol	[1]
CAS Registry Number	19550-87-9	[1][2]	
Normal Boiling Point	Not Available	K	
Critical Temperature	299	°C	[4]
Standard Gibbs free energy of formation	79.60	kJ/mol	[3]
Enthalpy of formation at standard conditions	-110.81	kJ/mol	[3]
Enthalpy of vaporization at standard conditions	39.70	kJ/mol	[3]
Ionization energy	8.17 ± 0.00	eV	[3]
Log10 of Water solubility	-3.02	mol/l	[3]
Octanol/Water partition coefficient (logP <sub>oct/wat</sub> )	3.143	[3]	

## Key Chemical Reactions

**(Z)-3,4-Dimethylhex-3-ene** undergoes several characteristic reactions of alkenes, including addition reactions.

## Reaction with HBr in the presence of Peroxides

The reaction of **(Z)-3,4-dimethylhex-3-ene** with hydrogen bromide (HBr) in the presence of peroxides proceeds via an anti-Markovnikov addition mechanism.[5] This electrophilic addition results in the formation of a chiral product, 2-bromo-3,4-dimethylhexane.[5] The presence of peroxides is crucial for the anti-Markovnikov regioselectivity, leading to the formation of an asymmetric carbon and consequently, a pair of enantiomers.[5]

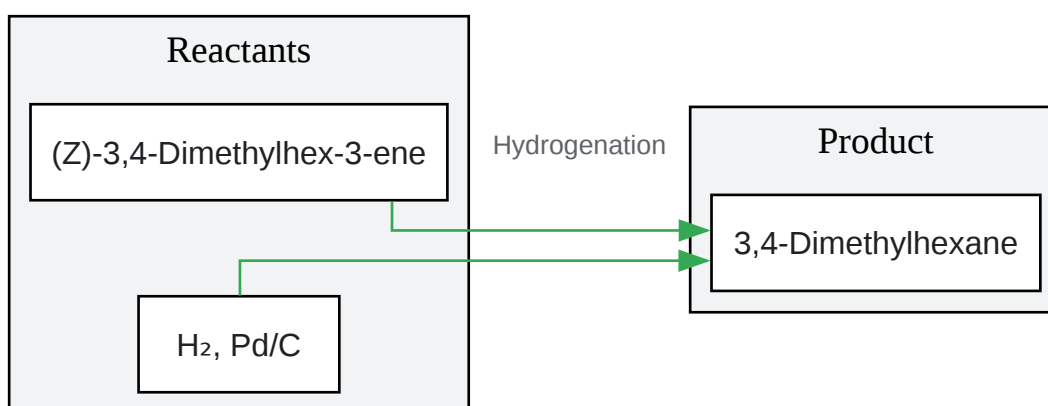


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Caption: Reaction of **(Z)-3,4-Dimethylhex-3-ene** with HBr and peroxides.

## Hydrogenation

Hydrogenation of **(Z)-3,4-dimethylhex-3-ene** in the presence of a Palladium on carbon (Pd/C) catalyst results in the saturation of the double bond.[6] The primary product of this reaction is 3,4-dimethylhexane.[6] The catalyst plays a vital role by lowering the activation energy required for the addition of hydrogen across the double bond.[6]



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Caption: Hydrogenation of **(Z)-3,4-Dimethylhex-3-ene**.

## Reaction with Halogens (Br<sub>2</sub>)

**(Z)-3,4-dimethylhex-3-ene** reacts with bromine (Br<sub>2</sub>) in an electrophilic addition reaction. This reaction proceeds through the formation of a bromonium ion intermediate.[7]

## Reaction with HCl

The reaction of **(Z)-3,4-dimethylhex-3-ene** with hydrogen chloride (HCl) is another example of an electrophilic addition (hydrohalogenation).[8] Both the (Z) and (E) isomers of 3,4-dimethylhex-3-ene yield the same products in this reaction.[8]

## Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **(Z)-3,4-Dimethylhex-3-ene** are specific to the desired outcome and scale of the reaction. For specific laboratory procedures, consulting primary literature and established chemical synthesis databases is recommended.

A general approach for the synthesis of similar alkenes can involve elimination reactions from corresponding alkyl halides or alcohols. One potential, though flawed, conceptual pathway involves the reaction of 2,3-dibromobutane with ethylmagnesium bromide, although this approach has significant challenges with side reactions like elimination and metathesis.[9] A more viable approach might involve the acid-catalyzed dimerization of but-2-ene, followed by internal hydride shifts and elimination to form the desired product.[9]

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## References

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- To cite this document: BenchChem. [(Z)-3,4-Dimethylhex-3-ene IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098774#z-3-4-dimethylhex-3-ene-iupac-name-and-synonyms]

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